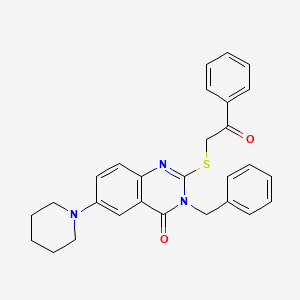
3-Benzyl-2-phenacylsulfanyl-6-piperidin-1-ylquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-Benzyl-2-phenacylsulfanyl-6-piperidin-1-ylquinazolin-4-one” is a complex organic molecule that contains several functional groups. The benzyl group is a common substituent in organic chemistry, often used to increase the lipophilicity of a molecule. The phenacyl group is a type of carbonyl group, which can participate in various chemical reactions. The sulfanyl group is a type of sulfur-containing group, which can contribute to the reactivity and stability of the molecule. The piperidinyl group is a type of nitrogen-containing ring, which can contribute to the basicity and nucleophilicity of the molecule. The quinazolinone group is a type of heterocyclic compound, which can contribute to the aromaticity and stability of the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the desired final product. For example, quinazolinones can be synthesized from anthranilic acid and formamide . Piperidine derivatives can be synthesized from various starting materials, including amino acids and aldehydes .科学的研究の応用
Analgesic and Anti-inflammatory Activities
Research on Mannich bases of benzoxazolinones, compounds structurally related to quinazolinones, has shown promising analgesic and anti-inflammatory activities. Such studies often focus on evaluating the compounds' effectiveness in various bioassays, such as carrageenan-induced hind paw edema and p-benzoquinone-induced abdominal constriction tests in mice. The presence of specific substituents, such as electron-withdrawing groups, has been linked to enhanced activities, indicating the potential for similar quinazolinone derivatives to possess therapeutic applications in pain and inflammation management (Köksal et al., 2007).
Anti-tubercular Agents
The 2,4-diaminoquinazoline class, closely related to the compound , has been identified as effective against Mycobacterium tuberculosis. This suggests the potential of quinazolinone derivatives in tuberculosis drug discovery. The exploration of structure-activity relationships around the quinazolinone core could lead to the identification of potent anti-tubercular agents, providing a path for developing new treatments for this infectious disease (Odingo et al., 2014).
Catalysis and Synthetic Applications
Quinazolinone derivatives have been explored for their utility in catalysis, such as in the efficient synthesis of other heterocyclic compounds. For example, Fe3O4 nanoparticles functionalized with piperidine-4-carboxylic acid have shown promise as novel catalysts. This indicates the potential of quinazolinone derivatives in facilitating chemical reactions, particularly in the synthesis of complex organic molecules, showcasing their importance in organic chemistry and material science (Ghorbani‐Choghamarani & Azadi, 2015).
Photophysical Properties
Studies on naphthalimides with piperazine substituents, related to the structural motif of the compound , have focused on their luminescent properties and potential for photo-induced electron transfer. Such research suggests applications in developing optical materials, sensors, and probes, where the specific electronic properties of quinazolinone derivatives could be harnessed for technological and diagnostic purposes (Gan et al., 2003).
特性
IUPAC Name |
3-benzyl-2-phenacylsulfanyl-6-piperidin-1-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O2S/c32-26(22-12-6-2-7-13-22)20-34-28-29-25-15-14-23(30-16-8-3-9-17-30)18-24(25)27(33)31(28)19-21-10-4-1-5-11-21/h1-2,4-7,10-15,18H,3,8-9,16-17,19-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXDTLCAYLGSRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-2-phenacylsulfanyl-6-piperidin-1-ylquinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

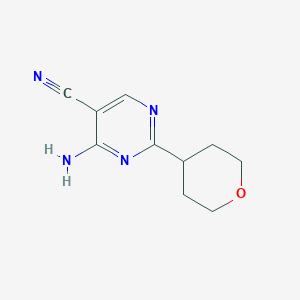

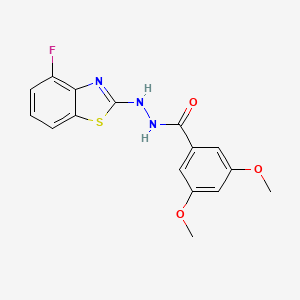
![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one;hydrochloride](/img/structure/B2974744.png)
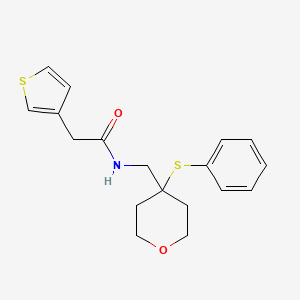
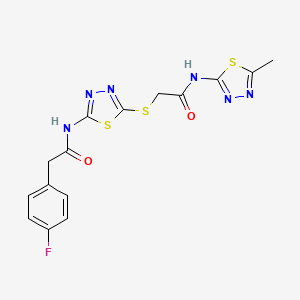

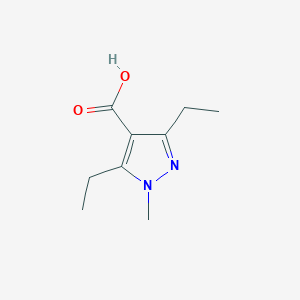
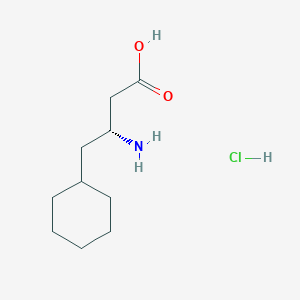
![Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/structure/B2974755.png)
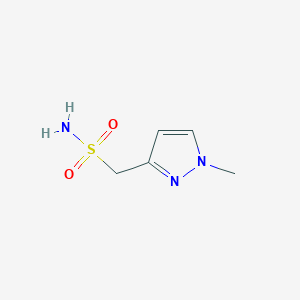
![2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrazine](/img/structure/B2974757.png)
![(1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2974758.png)
![ethyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether](/img/structure/B2974760.png)